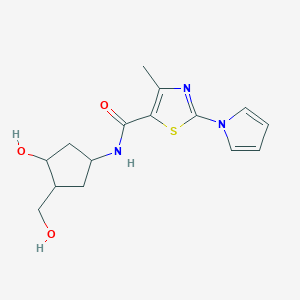

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-9-13(22-15(16-9)18-4-2-3-5-18)14(21)17-11-6-10(8-19)12(20)7-11/h2-5,10-12,19-20H,6-8H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEQWABOWAWPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CC(C(C3)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (referred to as Compound A) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by a complex structure that includes a thiazole ring, a pyrrole moiety, and hydroxymethyl and cyclopentyl groups. Its molecular formula is , with a molecular weight of approximately 278.32 g/mol. The presence of these functional groups is believed to contribute significantly to its biological properties.

Synthesis Methods

The synthesis of Compound A typically involves multi-step organic reactions. Common methods include:

- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thioketones with α-bromo compounds.

- Pyrrole Synthesis : Pyrrole derivatives can be synthesized using the Hantzsch reaction or similar methodologies.

- Coupling Reactions : The final compound is usually formed through coupling reactions that link the thiazole and pyrrole moieties to the cyclopentyl group.

Antimicrobial Activity

Research indicates that Compound A exhibits significant antimicrobial properties against various bacterial strains. In a study comparing multiple thiazole derivatives, it was found that compounds similar to Compound A showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentrations (MICs) as low as 7.8 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Comparison with Control (Oxytetracycline) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 8-fold higher efficacy |

| Escherichia coli | 15.6 | 16-fold higher efficacy |

Anticancer Activity

In vitro studies have demonstrated that Compound A has potential anticancer effects, particularly in colorectal cancer models. It has been shown to selectively activate the p53 pathway, which is crucial for tumor suppression. The antiproliferative activity was assessed in various human colorectal cancer cell lines, revealing that certain derivatives of thiazoles can inhibit cell growth effectively .

The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Interaction : The thiazole and pyrrole rings are known to interact with various enzymes, potentially modulating their activity.

- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways related to apoptosis and cell proliferation.

Case Studies

- Antimicrobial Efficacy : A comparative study on thiazole derivatives highlighted the superior antibacterial activity of Compound A compared to traditional antibiotics like Oxytetracycline, suggesting its potential as an alternative treatment for resistant bacterial strains .

- Cancer Research : In a recent investigation, derivatives similar to Compound A were tested against colorectal cancer cells, showing promising results in selectively inducing apoptosis in p53-expressing cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.